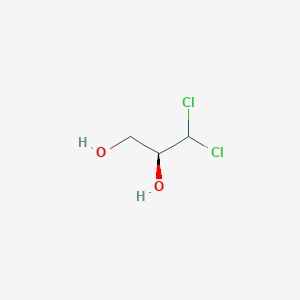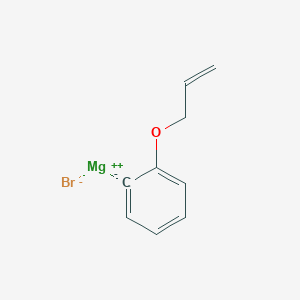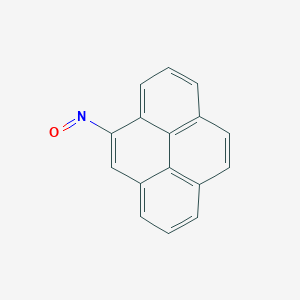![molecular formula C29H18N4O5 B12564645 5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 143895-18-5](/img/structure/B12564645.png)
5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] is an aromatic heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of isoindole and aminophenyl groups, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] typically involves a multi-step reaction process. One common method includes the reaction of 3,3’,4,4’-biphenyltetramine with p-aminobenzoic acid in polyphosphoric acid . This reaction yields the desired compound with high purity and yield. The reaction conditions often require controlled temperatures and specific catalysts to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Carbonylbis(2-benzofuran-1,3-dione): Shares a similar core structure but differs in the functional groups attached to the aromatic rings.
2,2-bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: Another aromatic heterocyclic compound with similar structural features but different reactivity and applications.
Uniqueness
5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its combination of isoindole and aminophenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
143895-18-5 |
|---|---|
Fórmula molecular |
C29H18N4O5 |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-5-[2-(4-aminophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H18N4O5/c30-17-3-7-19(8-4-17)32-26(35)21-11-1-15(13-23(21)28(32)37)25(34)16-2-12-22-24(14-16)29(38)33(27(22)36)20-9-5-18(31)6-10-20/h1-14H,30-31H2 |
Clave InChI |
QOXBOCPFGGABPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)

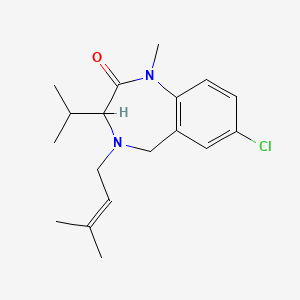
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
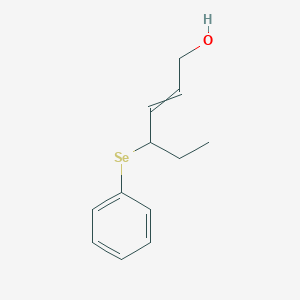
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
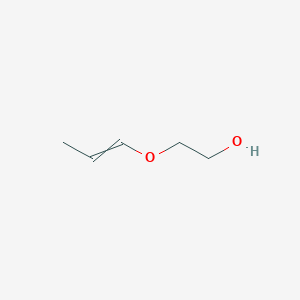
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)

